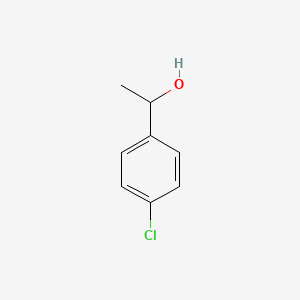

1-(4-Chlorophenyl)ethanol

概述

描述

1-(4-Chlorophenyl)ethanol (CAS 3391-10-4) is a chiral aromatic alcohol featuring a chlorine-substituted phenyl group and a secondary alcohol functional group. Its synthesis typically involves the reduction of 4-chloroacetophenone or Grignard reactions using 4-chlorobenzaldehyde . This compound is widely utilized as a chiral building block in pharmaceuticals, agrochemicals, and asymmetric catalysis. Its enantiomers, (R)- and (S)-1-(4-Chlorophenyl)ethanol, are critical for stereoselective syntheses, with separation achieved via chiral chromatography (e.g., HP-Chiral columns, retention times: 7.60 min for R, 8.02 min for S) .

准备方法

Reduction of 4-Chloroacetophenone

The most common and direct synthetic route to 1-(4-chlorophenyl)ethanol involves the reduction of 4-chloroacetophenone, a ketone precursor. This method is widely reported in literature and patents.

Catalytic Hydrogenation

- Process : 4-chloroacetophenone is subjected to catalytic hydrogenation using hydrogen gas in the presence of metal catalysts such as palladium, platinum, or Raney nickel.

- Conditions : Typically carried out under mild pressure and temperature to selectively reduce the carbonyl group to the secondary alcohol.

- Advantages : High selectivity and yield; environmentally friendly as hydrogen is the reducing agent.

- Limitations : Requires specialized equipment for handling hydrogen gas and metal catalysts.

Chemical Reduction Using Hydride Reagents

- Reagents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

- Procedure : 4-chloroacetophenone is treated with NaBH4 in protic solvents like methanol or ethanol at low temperatures.

- Outcome : Efficient reduction to this compound with minimal side reactions.

- Notes : NaBH4 is preferred for its milder reactivity and safer handling compared to LiAlH4.

Table 1: Summary of Reduction Methods for 4-Chloroacetophenone

| Method | Reducing Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | H2 with Pd/C or Pt | Mild pressure, room temp | 85-95 | Requires hydrogen gas and catalyst |

| Chemical Reduction | NaBH4 | Methanol, 0-25°C | 90-98 | Mild, selective, easy to handle |

| Chemical Reduction | LiAlH4 | Ether solvents, low temp | 90-98 | More reactive, requires anhydrous conditions |

Multi-Step Synthesis via 4-Chlorophenylacetic Acid Intermediate

A patented method describes a multi-step synthesis starting from 4-chloroacetophenone, involving formation of 1-(4-chlorophenyl)-2-morpholine ethylthione, conversion to 4-chlorophenylacetic acid, and subsequent reduction to this compound.

Stepwise Process

- Step 1 : 4-chloroacetophenone reacts with morpholine and sulfur powder under reflux at 127°C for 5 hours to form 1-(4-chlorophenyl)-2-morpholine ethylthione.

- Step 2 : The ethylthione intermediate is treated with potassium hydroxide in 50% ethanol under reflux for 24 hours, followed by acidification to precipitate 4-chlorophenylacetic acid.

- Step 3 : The 4-chlorophenylacetic acid is then reduced (typically via catalytic hydrogenation or hydride reagents) to yield this compound.

Yields and Purity

- The intermediate 4-chlorophenylacetic acid is obtained in approximately 69.2% yield.

- The final product purity depends on the reduction step conditions but can reach high purity with appropriate purification.

Table 2: Multi-Step Synthesis Summary

| Step | Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-chloroacetophenone + morpholine + S | Reflux 127°C, 5 h | 1-(4-chlorophenyl)-2-morpholine ethylthione | Not specified |

| 2 | Ethylthione + KOH in 50% EtOH | Reflux 24 h, acidification | 4-chlorophenylacetic acid | 69.2 |

| 3 | Reduction of acid to alcohol | Various (catalytic or hydride) | This compound | High (dependent) |

Alternative Synthetic Routes

Preparation via 1-(4-Chlorophenyl)-3-pyrazole Alcohol Intermediate

A patent describes the synthesis of 1-(4-chlorophenyl)-3-pyrazole alcohol, a related compound, by oxidation and subsequent reduction steps involving ferric chloride and acid media. Although this method is more specific to pyrazole derivatives, it illustrates the use of acid flux materials (formic acid, acetic acid, propanoic acid) and controlled pH adjustments to isolate chlorophenyl alcohol derivatives.

Esterification and Hydrazide Formation

Research articles describe the preparation of methyl 4-chlorobenzoate and 4-chlorobenzohydrazide as intermediates for further elaboration into chlorophenyl derivatives, including thiadiazole compounds. These routes are more complex and less direct for this compound but demonstrate the chemical versatility of 4-chlorophenyl building blocks.

Physical and Chemical Properties Relevant to Preparation

- Molecular formula: C8H9ClO

- Molecular weight: 156.61 g/mol

- Boiling point: 136°C at 2.7 kPa

- Density: 1.17 g/mL

- Purity typically ≥ 97.5% for commercial samples

These properties influence the choice of solvents, reaction conditions, and purification methods during synthesis.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Reduction (Catalytic) | 4-chloroacetophenone | H2 gas, Pd/C or Pt catalyst, mild temp | High yield, clean reaction | Requires hydrogen and catalyst |

| Direct Reduction (Hydride) | 4-chloroacetophenone | NaBH4 or LiAlH4, protic or ether solvent | Mild conditions, selective | Sensitive reagents |

| Multi-step via Ethylthione & Acid | 4-chloroacetophenone | Morpholine, sulfur, KOH, acidification | Useful for specific derivatives | Longer process, moderate yield |

| Acid Flux Method for Pyrazole Alcohol | 1-(4-chlorophenyl) pyrazolidine-3-ketone | Ferric chloride, acid, air oxidation | Specialized for pyrazole derivatives | Complex, less direct |

化学反应分析

Types of Reactions: 1-(4-Chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to 4-chloroacetophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of this compound can yield 4-chlorophenylethane.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products:

Oxidation: 4-Chloroacetophenone.

Reduction: 4-Chlorophenylethane.

Substitution: 4-Chlorophenyl chloride.

科学研究应用

Scientific Research Applications

1-(4-Chlorophenyl)ethanol has diverse applications across multiple scientific domains:

Chemistry

- Chiral Building Block : It serves as a crucial intermediate in synthesizing enantiomerically pure compounds. Its unique structure allows for the production of various pharmaceuticals and agrochemicals .

- Reactivity Studies : Used in studying transfer dehydrogenation reactions over heterogeneous palladium catalysts .

Biology

- Enzyme Substrate : Acts as a substrate in enzyme-catalyzed reactions, facilitating research in biocatalysis. For instance, it can be transformed by specific enzymes like S-1-(4-hydroxyphenyl)-ethanol dehydrogenase, showing high stereospecificity for prochiral carbonyl compounds .

- Biological Activity : Exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development .

Medicine

- Pharmaceutical Intermediate : Used in synthesizing drugs that require chiral centers, enhancing the efficacy and safety profiles of therapeutic agents .

- Cancer Research : Recent studies indicate that it induces reactive oxygen species and autophagy-dependent apoptosis in breast cancer cells, suggesting its potential as an anticancer agent .

Case Study 1: Biocatalytic Synthesis

A study demonstrated the use of yeast strains to enantioselectively reduce p-chloroacetophenone to produce (S)-1-(4-Chlorophenyl)ethanol with high enantiomeric excess. The reaction was optimized using surfactants to improve conversion rates without affecting enantiomeric purity.

Case Study 2: Anticancer Properties

Research published in PubMed explored the effects of this compound on breast cancer cells. The compound was shown to induce significant apoptotic effects through reactive oxygen species generation, highlighting its potential as a lead compound in cancer therapy .

作用机制

The mechanism of action of 1-(4-Chlorophenyl)ethanol involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound undergoes dehydrogenation or hydrogenation processes facilitated by metal catalysts like palladium or platinum. These reactions involve the transfer of hydrogen atoms, leading to the formation of different products .

相似化合物的比较

Structural Analogs: Halogen-Substituted Aryl Alcohols

1-(4-Chlorophenyl)ethanol belongs to a broader class of halogenated aryl alcohols. Key structural analogs include:

- 1-(4-Fluorophenyl)ethanol and 1-(4-Bromophenyl)ethanol: These compounds differ in halogen substituents (F, Cl, Br), affecting electronic and steric properties. For example, the electron-withdrawing chlorine in this compound enhances hydrogen-bonding interactions in chiral separations compared to fluorine, while bromine’s larger size may increase steric hindrance in catalytic reactions .

Table 1: Physical Properties of Halogenated Aryl Alcohols

| Compound | Molecular Weight | Boiling Point (°C) | Solubility (Ethanol) | |

|---|---|---|---|---|

| This compound | 156.60 | 245–250 | High | |

| 1-(4-Fluorophenyl)ethanol | 140.14 | 230–235 | Moderate | |

| 1-(4-Bromophenyl)ethanol | 201.05 | 260–265 | Low |

Influence of Functional Group Modifications

Double Bond Incorporation

The introduction of a conjugated double bond, as in 1-(4-chlorophenyl)but-3-en-1-ol, significantly enhances chiral resolution (resolution factor RS = 13.7) compared to this compound (RS = 4.55). This is attributed to stronger π–π interactions between the double bond and carbamate groups in chiral stationary phases (CSPs) .

Sulfur-Containing Derivatives

Such modifications contrast with the simpler hydrogen-bonding profile of this compound .

Stereochemical Comparisons

Enantiomeric Resolution

The (R)- and (S)-enantiomers of this compound are resolved with baseline separation on β-cyclodextrin-based CSPs. In contrast, trans-stilbene oxide and benzoin exhibit overlapping peaks under similar conditions due to weaker hydrogen-bonding interactions .

Table 2: Chromatographic Resolution of Aryl Alcohols on CSPs

| Compound | Resolution (RS) | Key Interaction Mechanism | |

|---|---|---|---|

| This compound | 4.55 | Hydrogen bonding | |

| 1-(1-Naphthyl)ethanol | 4.55 | π–π stacking | |

| 1-(4-Chlorophenyl)but-3-en-1-ol | 13.7 | π–π, dipole-dipole |

生物活性

1-(4-Chlorophenyl)ethanol, a chiral alcohol with the molecular formula C₈H₉ClO, has garnered attention in medicinal and organic chemistry due to its structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₈H₉ClO

- Molecular Weight : 156.61 g/mol

- Chirality : The compound exists in two enantiomeric forms, (R)-1-(4-Chlorophenyl)ethanol and (S)-1-(4-Chlorophenyl)ethanol, which exhibit different biological activities due to their stereochemistry.

This compound interacts with various biological targets, influencing several biochemical pathways:

- CYP Enzyme Inhibition : Research indicates that this compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects or increased toxicity.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems .

- Substrate for Biocatalysis : The compound serves as a substrate in enzyme-catalyzed reactions, demonstrating its utility in biocatalysis research where it can undergo specific transformations.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity and Antitumor Effects

Research has explored the cytotoxic effects of this compound on cancer cell lines. It has demonstrated selective cytotoxicity against breast cancer cells, indicating its potential as an antitumor agent . The mechanism behind this activity may involve apoptosis induction and cell cycle arrest.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reduction of (4-Chlorophenyl)acetone : This method typically involves using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to yield the desired alcohol.

- Biocatalytic Synthesis : Utilizing recombinant microorganisms for biocatalysis offers an environmentally friendly and efficient route to synthesize this compound with high enantiomeric purity. This method is particularly advantageous due to its minimal environmental impact compared to traditional synthetic routes .

Applications

This compound finds applications across various fields:

- Pharmaceutical Industry : Due to its chiral nature, it is used as a chiral building block in drug synthesis, particularly for compounds requiring specific stereochemistry for efficacy.

- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules and is employed in transfer dehydrogenation reactions to convert alcohols into carbonyl compounds .

- Research Applications : The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways, providing insights into drug metabolism and potential therapeutic targets .

Case Studies

Several studies have highlighted the biological activity of this compound:

- A study published in Cell demonstrated that the compound could enhance liver regeneration in models of liver disease by modulating specific signaling pathways .

- Another investigation focused on its role as an inhibitor of CYP enzymes, revealing significant implications for drug-drug interactions and the pharmacodynamics of co-administered medications.

常见问题

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)ethanol, and how do reaction conditions influence yield and purity?

Basic Research Question

Two primary methods are documented:

- Method 1 : Reaction of 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol, catalyzed by anhydrous potassium carbonate under reflux (6 hours). Yield and purity depend on stoichiometric ratios (excess 4-chlorobenzyl chloride improves conversion) and recrystallization solvents (ethanol enhances purity) .

- Method 2 : Grignard reaction of 4-chlorobenzaldehyde with ethylmagnesium bromide, followed by reduction. This method allows stereochemical control, critical for chiral applications .

Key Variables : Reflux duration, solvent polarity, and catalyst loading directly impact side reactions (e.g., over-alkylation) and final purity.

Q. What spectroscopic techniques are used to characterize this compound, and which structural features do they confirm?

Basic Research Question

- NMR : H NMR confirms the alcohol proton (δ 1.5–2.0 ppm) and aromatic protons (δ 7.2–7.4 ppm for para-substituted chlorine). C NMR identifies the chiral carbon (C-OH) at ~70 ppm .

- MS/GC-MS : Molecular ion peak at m/z 156.6 (CHClO) and fragmentation patterns validate the structure .

- IR : Broad O-H stretch (~3400 cm) and C-Cl absorption (~750 cm) .

Q. How does the choice of catalyst affect the oxidation efficiency of this compound to ketones, and what mechanisms explain the high selectivity observed in Ru-based systems?

Advanced Research Question

Ru(III)-polyoxometalate catalysts achieve >99% selectivity in oxidizing this compound to 4′-chloroacetophenone using tert-butyl hydroperoxide (TBHP) as an oxidant. The heterogeneous catalyst’s recyclability and room-temperature activity stem from its stable Ru-O-Mo framework, which facilitates electron transfer without decomposition . Comparatively, non-Ru catalysts (e.g., Mn or Fe) require higher TBHP loading and longer reaction times due to lower turnover frequencies .

Q. What strategies are employed to control stereochemistry in asymmetric syntheses using this compound as a chiral auxiliary?

Advanced Research Question

The compound’s chiral center enables enantioselective synthesis via:

- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives.

- Biocatalysis : Enzymatic reduction of prochiral ketones (e.g., 4-chloroacetophenone) using alcohol dehydrogenases, achieving >90% enantiomeric excess (ee) .

Optimization : Solvent polarity (e.g., hexane/isopropanol mixtures) and temperature (20–25°C) minimize racemization during crystallization .

Q. In biological assays, how is this compound utilized, and what modifications enhance its bioactivity?

Basic Research Question

- Antimicrobial Studies : The compound serves as a precursor for triazole derivatives, which exhibit apoptosis-inducing activity in cancer cells via ROS generation .

- SAR Insights : Adding electron-withdrawing groups (e.g., -NO) at the phenyl ring increases antibacterial potency, while hydroxyl group esterification improves membrane permeability .

Q. How do structural modifications, such as halogen substitution or functional group addition, influence the compound’s reactivity and biological activity?

Advanced Research Question

- Halogen Effects : Replacing the para-chlorine with fluorine (as in 1-(4-fluorophenyl)ethanol) reduces electrophilicity, altering nucleophilic substitution kinetics .

- Functional Groups : Adding a thiol group (e.g., 1-(4-chlorophenyl)ethane-1-thiol) enhances metal-binding capacity, relevant in catalysis or heavy metal sensing .

Biological Impact : Chlorine at the para position increases lipophilicity, improving blood-brain barrier penetration in neuroactive derivatives .

Q. What are the environmental implications of synthesizing and using this compound, and what green chemistry approaches mitigate these impacts?

Advanced Research Question

- Ecotoxicology : Limited data exist, but chlorinated aromatics often show persistence; biodegradation studies using Pseudomonas spp. are recommended .

- Sustainable Synthesis : Solvent-free conditions or biocatalytic routes (e.g., immobilized lipases) reduce waste. Recycling TBHP in oxidations lowers ecological footprint .

属性

IUPAC Name |

1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOSNPUNXINWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871854 | |

| Record name | Benzenemethanol, 4-chloro-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3391-10-4 | |

| Record name | 1-(4-Chlorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-chloro-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-chloro-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-chloro-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。